molecular formula C18H20F3IO4 B13488370 Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13488370
M. Wt: 484.2 g/mol
InChI Key: JKLYYUTYZIHZNI-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound featuring a bicyclic structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the iodomethyl group: This step often involves halogenation reactions using reagents like iodine and a suitable oxidizing agent.

    Attachment of the trifluoromethoxyphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The compound can be reduced to remove the iodine atom, forming a methyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(bromomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Ethyl 1-(chloromethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[222]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halogenated derivatives might not

Properties

Molecular Formula

C18H20F3IO4

Molecular Weight

484.2 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C18H20F3IO4/c1-2-24-15(23)17-8-6-16(11-22,7-9-17)26-14(17)12-4-3-5-13(10-12)25-18(19,20)21/h3-5,10,14H,2,6-9,11H2,1H3

InChI Key

JKLYYUTYZIHZNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CC(=CC=C3)OC(F)(F)F)CI

Origin of Product

United States

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